molecular formula C26H29NO5 B6281765 rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-3-carboxylic acid, cis CAS No. 2741450-41-7

rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-3-carboxylic acid, cis

Cat. No.: B6281765
CAS No.: 2741450-41-7
M. Wt: 435.5
InChI Key:
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Description

Rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-3-carboxylic acid, cis is a complex organic molecule characterized by its multiple functional groups and stereocenters. This compound belongs to the class of piperidine derivatives and is known for its unique structural features, which lend it various chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-3-carboxylic acid, cis involves multiple steps. Initially, the fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the piperidine nitrogen. This protection facilitates subsequent reactions without undesired interactions. The oxane-3-carboxylic acid moiety is then coupled with the protected piperidine through a series of condensation and cyclization reactions. Typical reaction conditions include the use of strong bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide) at controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve automated processes and continuous flow chemistry to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) can be employed to purify the final product, ensuring it meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

Rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-3-carboxylic acid, cis can undergo various chemical reactions, including:

  • Oxidation: The compound's piperidine ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

  • Substitution: The Fmoc protecting group can be removed under basic conditions (e.g., piperidine in dimethylformamide).

Common Reagents and Conditions

Common reagents used in the reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane and dimethylformamide are frequently used to dissolve reactants and control reaction conditions.

Major Products

Scientific Research Applications

Rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-3-carboxylic acid, cis has a range of scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis, aiding in the creation of more complex molecules.

  • Biology: : The compound can be used to study enzyme interactions and receptor binding, helping to elucidate biological pathways.

  • Industry: : It may be used in the development of novel materials and catalysts due to its distinctive chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. Its piperidine ring and oxane-3-carboxylic acid moiety play crucial roles in binding to these targets, modulating their activity. This can affect various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives, such as 4-piperidone and piperidine-4-carboxylic acid. What sets rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-3-carboxylic acid, cis apart is its specific stereochemistry and the presence of the Fmoc protecting group, which confer unique properties and reactivity. This makes it particularly valuable for applications requiring precise structural and functional attributes.

Properties

CAS No.

2741450-41-7

Molecular Formula

C26H29NO5

Molecular Weight

435.5

Purity

0

Origin of Product

United States

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